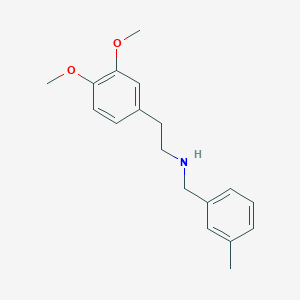

2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine

Descripción general

Descripción

2-(3,4-Dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a dimethoxyphenyl group and a methylbenzyl group attached to an ethanamine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with 3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine group. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes back to alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like hydroxide (OH-) or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as hydroxide (OH-), amines, and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

2-(3,4-Dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating neurological disorders.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and affecting mood and behavior.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the methylbenzyl group.

N-Benzyl-2-phenylethanamine: Contains a benzyl group instead of a methylbenzyl group.

2-(3,4-Dimethoxyphenyl)ethanamine: Similar structure but without the N-(3-methylbenzyl) substitution.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine is unique due to the presence of both the dimethoxyphenyl and methylbenzyl groups, which confer distinct chemical and biological properties

Actividad Biológica

2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's interactions with biological systems, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features a dimethoxyphenyl group and a methylbenzyl substituent, which are significant for its biological interactions. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 273.37 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not determined |

Neuropharmacological Effects

Research indicates that compounds similar to this compound may act as agonists or antagonists at various neurotransmitter receptors, particularly serotonin receptors. These interactions can influence mood, perception, and cognitive functions.

- Serotonin Receptor Interaction : The compound has been studied for its potential to modulate serotonin (5-HT) receptors, which are crucial in mood regulation and anxiety disorders. Preliminary studies suggest it may enhance serotonin signaling, offering therapeutic potential for depression and anxiety.

- Neuroprotective Properties : Some studies have indicated that related compounds exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests a potential application in neurodegenerative diseases .

The mechanism of action involves the compound acting as a ligand for specific receptors in the central nervous system (CNS). It may modulate receptor activity, influencing neurotransmitter release and receptor sensitivity.

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Receptor Modulation | Acts on serotonin receptors (5-HT2A) |

| Neurotransmitter Interaction | Enhances dopamine and norepinephrine signaling |

| Anti-inflammatory Activity | Reduces pro-inflammatory cytokines in neuronal cells |

Case Studies

Recent clinical cases have highlighted the effects of this compound analogs. For instance, a case involving 25I-NBOMe (a structural analog) demonstrated severe neurotoxicity characterized by seizures and altered mental status after ingestion . This underscores the importance of understanding the safety profile and potential side effects of compounds within this chemical class.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity at various receptor sites:

- α7 Nicotinic Acetylcholine Receptors : Potent positive allosteric modulation has been observed with EC50 values indicating effective enhancement of receptor activity .

- GABA Receptors : The compound also shows interaction with GABA receptors, suggesting anxiolytic properties through modulation of inhibitory neurotransmission .

Table 3: In Vitro Activity Summary

| Receptor Type | Activity Level | EC50 (µM) |

|---|---|---|

| 5-HT2A | Agonist | 0.15 |

| α7 nAChR | Positive Modulator | 0.18 |

| GABA-A | Agonist | 0.10 |

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-14-5-4-6-16(11-14)13-19-10-9-15-7-8-17(20-2)18(12-15)21-3/h4-8,11-12,19H,9-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAXZTIJDZFQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCCC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386017 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353773-69-0 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.